
Phenytoin
Overview
Description
Phenytoin is a widely used anticonvulsant medication primarily prescribed for the management of various types of seizures, including tonic-clonic and focal seizures . It was first synthesized in 1908 by the German chemist Heinrich Biltz and later found to be effective for seizure control in 1936 . This compound is also known for its applications in treating certain heart arrhythmias and neuropathic pain .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenytoin can be synthesized through a base-catalyzed reaction between benzil and urea. The reaction involves the following steps :
- Combine 5.3 grams of benzil, 3.0 grams of urea, 15 milliliters of aqueous sodium hydroxide solution (30%), and 75 milliliters of ethanol in a round-bottomed flask.
- Set up a reflux condenser and boil the mixture using an electric heating mantle for at least 2 hours.
- Cool the mixture to room temperature to obtain this compound.
Industrial Production Methods: In industrial settings, this compound is often produced using mechanochemical methods, which involve the use of ball milling to facilitate the reaction between benzil, urea, and potassium hydroxide . This method is advantageous due to its simplicity, effectiveness, and sustainability .
Chemical Reactions Analysis
Phenytoin undergoes various chemical reactions, including:
Reduction: this compound can be reduced to its corresponding dihydrodiol derivative.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents and conditions used in these reactions include sodium hydroxide, ethanol, and potassium hydroxide . The major products formed from these reactions are hydroxylated and dihydrodiol derivatives .
Scientific Research Applications
Clinical Applications
Seizure Management:
Phenytoin is primarily prescribed for the treatment of generalized tonic-clonic seizures and complex partial seizures. It is also utilized for the prophylactic control of seizures during or after neurosurgery. The drug stabilizes neuronal membranes by inhibiting voltage-gated sodium channels, which reduces the propagation of abnormal electrical activity in the brain .
Cardiac Arrhythmias:
In addition to its anticonvulsant properties, this compound is employed in managing certain types of cardiac arrhythmias. It works by shortening the action potential duration and prolonging the refractory period in cardiac tissue, making it effective in treating conditions such as ventricular tachycardia .
Pharmacokinetics
This compound exhibits complex pharmacokinetics characterized by:
- High protein binding: Approximately 90% of this compound is bound to plasma proteins, which can influence its therapeutic effectiveness.
- Non-linear elimination kinetics: At higher concentrations, elimination follows zero-order kinetics, meaning that a constant amount is eliminated over time regardless of concentration .
- Metabolism: this compound is primarily metabolized in the liver via cytochrome P450 enzymes (CYP2C9 and CYP2C19), leading to potential drug-drug interactions .
Side Effects and Toxicity
While this compound is effective, it is associated with several side effects, including:
- Neurological effects: These can range from mild symptoms like nystagmus to severe conditions such as ataxia and coma.
- Dermatological reactions: Skin rashes and gingival hyperplasia are common adverse effects.
- Hematological issues: There have been reports of thrombocytopenia and leukopenia associated with this compound use .
Case Studies
Several studies have documented the efficacy and safety of this compound in diverse populations:
- Study on Efficacy in Seizure Control: A cohort study involving patients with chronic epilepsy demonstrated that this compound significantly reduced seizure frequency compared to baseline measurements (Fetterman et al., 2024) .
- Long-term Safety Profile: Research assessing long-term this compound therapy revealed a marginal increase in certain cancers among users; however, no direct causal relationship was established between this compound use and cancer incidence (Selby et al., 1989) .
Comparative Effectiveness
A comparative analysis of anticonvulsants highlights this compound's unique position due to its established efficacy profile and extensive clinical history:
Anticonvulsant | Indications | Key Mechanism | Common Side Effects |
---|---|---|---|
This compound | Tonic-clonic, partial seizures | Sodium channel blockade | Nystagmus, gingival hyperplasia |
Carbamazepine | Tonic-clonic, bipolar disorder | Sodium channel blockade | Dizziness, ataxia |
Valproate | All seizure types | GABA enhancement | Weight gain, hair loss |
Mechanism of Action
Phenytoin exerts its effects by inhibiting voltage-gated sodium channels in neurons, thereby stabilizing neuronal membranes and preventing the spread of seizure activity . It reduces the influx of sodium ions during depolarization, which decreases the excitability of neurons and prevents the initiation and propagation of seizures . This compound also affects other ion channels and neurotransmitter systems, contributing to its anticonvulsant and antiarrhythmic properties .
Comparison with Similar Compounds
Phenytoin is often compared with other anticonvulsant medications, such as:
Phenobarbital: this compound has a higher anticonvulsant activity and lower hypnotic effects compared to phenobarbital.
This compound’s uniqueness lies in its specific inhibition of voltage-gated sodium channels, which distinguishes it from other anticonvulsants that may target different ion channels or neurotransmitter systems .
Biological Activity
Phenytoin, a well-established anticonvulsant medication, has a complex biological activity profile that extends beyond its primary use in epilepsy management. This article delves into its mechanisms of action, pharmacokinetics, therapeutic applications, and emerging research findings, supported by data tables and case studies.
This compound primarily functions as a voltage-gated sodium channel blocker , inhibiting the influx of sodium ions during action potentials. This action stabilizes neuronal membranes and prevents the propagation of excessive electrical activity in the brain, which is crucial for controlling seizures. Its ability to modulate sodium channels makes it effective against various types of seizures, particularly tonic-clonic and partial seizures.
Pharmacokinetics
This compound exhibits unique pharmacokinetic properties:
- Absorption : Rapidly absorbed after oral administration; peak plasma concentrations are reached within 1.5 to 3 hours for immediate-release formulations and 4 to 12 hours for extended-release formulations.
- Distribution : The volume of distribution is approximately , and it is about 90% protein-bound , influencing its therapeutic efficacy and potential interactions with other medications.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP2C9 and CYP2C19), leading to various metabolites that may have distinct pharmacological effects.
Biological Activity Overview
This compound's biological activities extend beyond anticonvulsant effects. Recent studies have highlighted its potential roles in various therapeutic areas:
- Antimicrobial Activity : Research indicates that iodinated this compound exhibits antimicrobial properties against pathogens like E. coli and Klebsiella .
- Anticancer Properties : Emerging evidence suggests this compound may possess anticancer effects, though further investigation is needed to elucidate the mechanisms involved .
- Neuroprotective Effects : this compound has been shown to reduce oxidative stress in neuronal cells, potentially offering neuroprotective benefits .
Case Studies and Research Findings
Recent studies have explored the interactions of this compound with other drugs and its derivatives:
-
Additive Anticonvulsant Profile : A study evaluated novel this compound derivatives (SB1-Ph, SB2-Ph) for their anticonvulsant activity in rodent models. The results indicated that these derivatives exhibited higher therapeutic indices compared to standard this compound, suggesting reduced neurotoxicity .
Compound Dose (mg/kg) ED50 (mg/kg) TD50 (mg/kg) Protective Index This compound 10 2.67 64.13 24.02 SB1-Ph 10 1.77 79.20 44.75 SB2-Ph 10 10.71 42.37 3.96 - Drug Interactions : this compound's pharmacokinetic interactions can lead to significant clinical implications, especially when co-administered with other medications like methadone or rifampicin, which can precipitate withdrawal symptoms due to altered metabolism .
- Free Radical Formation : Research has identified that this compound can form teratogenic free radical intermediates through bioactivation by embryonic enzymes, raising concerns regarding its use during pregnancy .
Q & A
Q. Basic: What are the primary mechanisms of action of phenytoin in neuronal cells, and how do these inform experimental design for anticonvulsant studies?
This compound stabilizes voltage-gated sodium channels in their inactivated state, reducing neuronal hyperexcitability . Methodologically, in vitro electrophysiology (e.g., patch-clamp assays) and in vivo seizure models (e.g., maximal electroshock in rodents) are standard. Researchers must control variables such as dosing intervals and neuronal preparation purity to isolate this compound-specific effects. Include validation via CYP2C9 activity assays, as this compound metabolism involves hepatic cytochrome P450 enzymes .
Q. Advanced: How does this compound’s nonlinear pharmacokinetics influence dose-response modeling in heterogeneous patient populations?
This compound exhibits saturation kinetics due to CYP2C9/2C19 enzyme limitations. Advanced studies use nonlinear mixed-effects modeling (NONMEM) to account for genetic polymorphisms (e.g., CYP2C9* variants) and covariates like albumin levels . Design population PK/PD trials with stratified sampling across genotypes and employ Bayesian forecasting for dose individualization.
Basic: How can the PICOT framework structure clinical research questions for this compound efficacy in pediatric epilepsy?
- P opulation: Children aged 2–12 with refractory focal seizures.
- I ntervention: this compound monotherapy (4–8 mg/kg/day).
- C omparison: Levetiracetam or valproate.
- O utcome: Seizure frequency reduction ≥50% over 6 months.
- T ime: 12-month follow-up.
This format ensures hypothesis specificity and comparability in meta-analyses .
Q. Advanced: What methodological approaches address this compound’s variable bioavailability in pharmacokinetic studies?
Use crossover designs with standardized formulations (e.g., suspension vs. tablet) and control for food interactions. Employ bioanalytical methods like HPLC-MS to measure free vs. protein-bound this compound fractions. Validate assays via spike-and-recovery experiments in plasma matrices .
Q. Methodological: How should researchers resolve contradictions between in vitro and in vivo data on this compound’s neuroprotective effects?
Apply the FINER criteria:
- F easible: Replicate in vitro conditions (e.g., oxygen-glucose deprivation models) in in vivo ischemia-reperfusion models.
- N ovel: Use transcriptomics to identify off-target effects (e.g., BDNF modulation).
- R elevant: Conduct dose-escalation trials with biomarker endpoints (e.g., S100B for neuronal damage) .
Q. Basic: What safety protocols are critical for handling this compound in laboratory settings?
- Use fume hoods for powder handling to avoid airborne exposure.
- Implement routine serum level monitoring in in vivo studies.
- Decontaminate spills with absorbent materials (e.g., vermiculite) and 10% ethanol .
Q. Advanced: How do CYP2C9 polymorphisms affect this compound dosing in pharmacogenomic studies?
Genotype-guided dosing reduces toxicity (e.g., nystagmus, ataxia). Design GWAS or candidate-gene studies with *CYP2C9**2/*3 variants. Use PCR-RFLP or TaqMan assays for genotyping. Adjust doses by 25–50% in poor metabolizers .
Q. Methodological: What statistical methods are optimal for analyzing this compound’s teratogenicity data in retrospective cohort studies?
Apply multivariate logistic regression to control confounders (e.g., maternal age, folate intake). Use propensity score matching to balance cohorts. Report odds ratios with 95% CIs and sensitivity analyses for unmeasured bias .
Q. Advanced: How can meta-analyses reconcile conflicting evidence on this compound’s efficacy versus newer antiepileptics?
Follow PRISMA guidelines:
- Search multiple databases (PubMed, EMBASE, Cochrane) with terms like “this compound AND levetiracetam AND RCT.”
- Assess bias via RoB 2.0 tool.
- Pool data using random-effects models to account for heterogeneity .
Q. Basic: What experimental controls ensure reproducibility in this compound synthesis and characterization?
- Document reaction conditions (solvent purity, temperature).
- Validate purity via NMR (≥95% integration) and HPLC (retention time ±2%).
- Characterize crystallinity with XRD to confirm polymorphic form .
Properties
IUPAC Name |
5,5-diphenylimidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOFVDLJLONNDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Record name | PHENYTOIN | |
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Record name | phenytoin | |
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URL | https://en.wikipedia.org/wiki/Phenytoin | |
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Source | PubChem | |
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DSSTOX Substance ID |
DTXSID8020541 | |
Record name | 5,5-Diphenylhydantoin | |
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Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenytoin appears as fine white or almost white crystalline powder. Odorless or almost odorless. Tasteless. (NTP, 1992), Solid | |
Record name | PHENYTOIN | |
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Record name | Phenytoin | |
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Solubility |
>37.8 [ug/mL] (The mean of the results at pH 7.4), less than 0.1 mg/mL at 66 °F (NTP, 1992), Insoluble in cold water, One gram dissolves in about 60 ml alcohol, about 30 ml acetone. Soluble in alkali hydroxides., Soluble in acetic acid; slightly soluble in ethyl ether, benzene, chloroform, In water, 32 mg/L at 22 °C, 7.11e-02 g/L | |
Record name | SID11532994 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | PHENYTOIN | |
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Record name | Phenytoin | |
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Mechanism of Action |
Although phenytoin first appeared in the literature in 1946, it has taken decades for the mechanism of action to be more specifically elucidated. Although several scientists were convinced that phenytoin altered sodium permeability, it wasn’t until the 1980’s that this phenomenon was linked to voltage-gated sodium channels. Phenytoin is often described as a non-specific sodium channel blocker and targets almost all voltage-gated sodium channel subtypes. More specifically, phenytoin prevents seizures by inhibiting the positive feedback loop that results in neuronal propagation of high frequency action potentials., The mechanism of action is not completely known, but it is thought to involve stabilization of neuronal membranes at the cell body, axon, and synapse and limitation of the spread of neuronal or seizure activity. In neurons, phenytoin decreases sodium and calcium ion influx by prolonging channel inactivation time during generation of nerve impulses. Phenytoin blocks the voltage-dependant sodium channels of neurons and inhibits the calcium flux across neuronal membranes, thus helping to stabilize neurons. It also decreases synaptic transmission, and decreases post-tetanic potentiation at the synapse. Phenytoin enhances the sodium ATPase activity of neurons and/or glial cells. It also influences second messenger systems by inhibiting calcium-calmodulin protein phosphorylation and possibly altering cyclic nucleotide production or metabolism., Phenytoin may act to normalize influx of sodium and calcium to cardiac Purkinje fibers. Abnormal ventricular automaticity and membrane responsiveness are decreased. Also, phenytoin shortens the refractory period, and therefore shortens the QT interval and the duration of the action potential., Exact mechanism is unknown. Phenytoin may act in the CNS to decrease synaptic transmission or to decrease summation of temporal stimulation leading to neuronal discharge (antikindling). Phenytoin raises the threshold of facial pain and shortens the duration of attacks by diminishing self-maintenance of excitation and repetitive firing., Phenytoin's mechanisms of action as a muscle relaxant is thought to be similar to its anticonvulsant action. In movement disorders, the membrane stabilizing effect reduces abnormal sustained repetitive firing and potentiation of nerve and muscle cells., A number of studies suggest that keratinocyte growth factor (KGF) plays a major part in reepithelialization after injury, via binding to the specific KGF receptor (KGFR). Several pharmacological agents, including the anti-epileptic drug phenytoin (PHT), have been widely used clinically to promote wound healing. Although the mechanism of action of PHT in this process is still not well understood, it is possible that the activity of PHT in wound healing is mediated via KGF and the KGFR. In the present study, using the enzyme-linked immunosorbant assay and flow cytometry we have shown that PHT increases KGF secretion and KGFR expression by more than 150% in gingival fibroblasts and epithelial cells, respectively. Moreover, semi-quantitative reverse transcriptase-polymerase chain reaction analysis showed that PHT also markedly increased both KGF and KGFR gene transcription by these cells. | |
Record name | Phenytoin | |
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Color/Form |
Needles (alcohol), White powder | |
CAS No. |
57-41-0, 630-93-3 | |
Record name | PHENYTOIN | |
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Melting Point |
563 to 568 °F (NTP, 1992), 295-298 °C, 286 °C | |
Record name | PHENYTOIN | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PHENYTOIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3160 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Phenytoin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014397 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.